molecular formula C18H20ClNO3S B019057 Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate CAS No. 159878-02-1

Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate

Cat. No. B019057
M. Wt: 365.9 g/mol
InChI Key: YMCLVAZUQJPLTE-DLBZAZTESA-N
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Description

Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate is a chemical compound with potential interest in various fields of chemistry and biology. Its structure incorporates elements such as a benzyl group, a carbamate group, and a chloro-hydroxy-phenylthio butane moiety, which may contribute to its reactivity and potential applications.

Synthesis Analysis

The synthesis of complex molecules like Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate often involves multi-step processes. A related compound's enantioselective synthesis involving key steps such as iodolactamization indicates the complexity and precision required in synthesizing such molecules (Campbell et al., 2009). This highlights the importance of specific reactions and conditions in achieving the desired stereochemistry and functional group incorporation.

Molecular Structure Analysis

The molecular structure of compounds closely related to Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate has been elucidated through methods like X-ray crystallography. Such studies reveal the spatial arrangement of atoms and the conformation of the molecule, which are crucial for understanding its reactivity and interactions (Jianzhi Zheng et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving carbamate derivatives are diverse, reflecting their utility in synthesizing a wide range of chemical entities. The reactivity of such compounds can be influenced by the presence of functional groups, such as the phenylthio and chloro-hydroxy groups, which may undergo various chemical transformations (Zia-ur-Rehman et al., 2009).

Scientific Research Applications

  • Anticholinesterase and Anti-inflammatory Properties : Novel fluorinated benzyl carbamates, similar in structure to Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate, have shown promising anticholinesterase and anti-inflammatory properties. Lipophilicity plays a significant role in their biological activity (Jankech et al., 2020).

  • Inhibition of Acetyl- and Butyrylcholinesterase : Benzene-based carbamates exhibit potent inhibition of both acetyl- and butyrylcholinesterase enzymes, demonstrating stronger potency against butyryl-cholinesterase (Bąk et al., 2019).

  • Synthetic Utility : Ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide, a related compound, serves effectively as a synthetic equivalent for -hydroxy and -chloro benzyl carbanions. This showcases its utility in synthetic chemistry (Volonterio et al., 2002).

  • Potential Beta-Adrenolytics : The physico-chemical properties of potential beta-adrenolytics, structurally related to Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate, are crucial for understanding their relationship with biological activity (Stankovicová et al., 2014).

  • Anti-Malarial Activity : Certain derivatives have shown potential anti-malarial activity, highlighting the role of the hydroxyl oxygen atom in generating activity (Cunico et al., 2009).

  • Stable Prodrugs for Dopaminergic Compounds : N,N-disubstituted carbamate esters demonstrate potential as stable prodrugs for dopaminergic compounds, indicating their significance in drug development (Hansen et al., 1991).

  • Intracellular Hydrogen Bonds in Complex Structures : Carbamate derivatives with Z′=2 and 3 exhibit differing molecular environments, emphasizing the importance of hydrogen bonds in assembling complex structures (Das et al., 2016).

  • Antimycobacterial Activity : Compounds structurally related have shown antimycobacterial activity against M. tuberculosis, with specific derivatives being highly cytotoxic against hepatoma cells (Moreth et al., 2014).

Safety And Hazards

Researchers refer to material safety data sheets (MSDS) for information on the compound’s hazards. This can include toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. For example, if the compound is a drug, researchers might discuss potential clinical trials. If it’s a new material, they might discuss potential applications.


Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a less-studied compound, some of this information may not be available. It’s always a good idea to consult a variety of sources and speak with experts in the field when conducting a comprehensive analysis.


properties

IUPAC Name

benzyl N-[(2R,3S)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCLVAZUQJPLTE-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433260
Record name Benzyl [(2R,3S)-4-chloro-3-hydroxy-1-(phenylsulfanyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate

CAS RN

159878-02-1
Record name (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159878-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [(2R,3S)-4-chloro-3-hydroxy-1-(phenylsulfanyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, [(1R,2S)-3-chloro-2-hydroxy-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate
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Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate
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Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate
Reactant of Route 6
Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate

Citations

For This Compound
1
Citations
T Maxson - 2016 - ideals.illinois.edu
Antibiotics are a cornerstone of modern medicine and have drastically reduced the burden of infectious diseases. Unfortunately, resistance to all clinically used antibiotics has become a …
Number of citations: 2 www.ideals.illinois.edu

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